molecular formula C19H19N7O B2590983 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380181-61-1

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2590983
CAS No.: 2380181-61-1
M. Wt: 361.409
InChI Key: IDHLRHDPQXQYFS-UHFFFAOYSA-N
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Description

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine moiety fused with a quinazolinone core. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the activity of certain enzymes and receptors, leading to modulation of cellular pathways. For example, it has been shown to inhibit the BRD4 protein, resulting in downregulation of c-Myc and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c27-19-15-3-1-2-4-16(15)20-12-25(19)11-14-7-9-24(10-8-14)18-6-5-17-22-21-13-26(17)23-18/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLRHDPQXQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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